molecular formula C14H13NO4 B13924899 1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)-

1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)-

Cat. No.: B13924899
M. Wt: 259.26 g/mol
InChI Key: KANSJQXUGYWTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-7-azaspiro[44]nonane-4,6,8-trione, 7-(phenylmethyl)- is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)- typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core through cyclization reactions, followed by functional group modifications to introduce the phenylmethyl group. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)- can be compared with other similar spirocyclic compounds, such as:

    1-Oxa-7-azaspiro[4.4]nonane: This compound shares the same spirocyclic core but lacks the phenylmethyl group, resulting in different chemical and biological properties.

    3-Oxo-1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid tert-butyl ester: This compound has a similar spirocyclic structure but with different functional groups, leading to variations in reactivity and applications.

The uniqueness of 1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)- lies in its specific structural features and the presence of the phenylmethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

7-benzyl-1-oxa-7-azaspiro[4.4]nonane-4,6,8-trione

InChI

InChI=1S/C14H13NO4/c16-11-6-7-19-14(11)8-12(17)15(13(14)18)9-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

KANSJQXUGYWTEZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2(C1=O)CC(=O)N(C2=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.